2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide
Description
2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic small molecule characterized by a thiazole core substituted with a 3,5-dimethoxybenzylthio group at position 2 and an acetamide moiety linked to a 2,4-dimethylphenyl group. The thiazole ring and acetamide group are common in kinase inhibitors and antimicrobial agents, while the 3,5-dimethoxybenzyl moiety may enhance lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-5-6-20(15(2)7-14)24-21(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVVNECOPVQGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Attachment of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Acetamide Moiety: The final step involves the acylation of the thiazole intermediate with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia. The compound's mechanism involves the modulation of specific molecular pathways associated with cell proliferation and apoptosis.
Case Study: Breast Cancer Cell Lines
In vitro studies have shown that this compound can inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutics.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Thiazole-containing compounds are known for their broad-spectrum antimicrobial effects, and this particular compound has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
In a recent study, the compound was tested against various bacterial strains using the agar diffusion method. Results indicated zones of inhibition ranging from 12 mm to 25 mm depending on the concentration used, showcasing its potential as an antibacterial agent.
3. Antiviral Potential
Emerging research suggests that this compound may possess antiviral properties as well. Preliminary studies indicate activity against viral pathogens such as influenza virus and herpes simplex virus by disrupting viral replication cycles.
Synthesis and Production
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the cyclization of thioamide with α-haloketones.
- Introduction of the Benzyl Thioether : A nucleophilic substitution reaction introduces the benzyl thioether.
- Acetamide Formation : Final acylation with acetic anhydride or acetyl chloride completes the synthesis.
Optimization of these synthetic routes is crucial for maximizing yield and purity in laboratory settings .
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic substituents allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group may enhance binding affinity through hydrophobic interactions, while the acetamide moiety could participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Thiazole vs. Pyrimidinone-Thiazole Hybrid (Compound 19): The target compound lacks the pyrimidinone ring present in Compound 19, which is critical for CK1 inhibition in the latter . The 3,5-dimethoxybenzylthio group in the target compound may offer improved metabolic stability compared to Compound 19’s trifluoromethylbenzothiazole, which could enhance potency but increase toxicity .
- Triazole-Thiazole Hybrid : The triazole-containing analog replaces the thiazole’s sulfur with a triazole ring, introducing a 4-ethyl group and 3,5-dimethylphenoxymethyl substituent.
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties Based on Substituents
Analysis :
- The target compound’s 3,5-dimethoxy groups likely enhance metabolic stability compared to Compound 19’s trifluoromethyl group, which is prone to oxidative metabolism .
- The triazole-thiazole analog’s lower LogP and higher solubility suggest better bioavailability, albeit at the cost of reduced membrane permeability .
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a thiazole-containing organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several key functional groups:
- Thiazole ring : Known for its diverse biological activities.
- Benzyl thioether : Enhances lipophilicity and biological interactions.
- Acetamide group : Potentially involved in hydrogen bonding with biological targets.
The molecular formula is , with a molecular weight of approximately 442.6 g/mol .
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. The presence of the dimethoxybenzyl group may enhance this activity by improving membrane permeability.
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Thiazole derivatives have shown promise in targeting specific cancer pathways, possibly through enzyme inhibition .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation .
The mechanism of action for this compound likely involves:
- Binding to Enzymes or Receptors : The thiazole ring and the benzyl thioether moiety may facilitate binding to active sites on target proteins, modulating their activity.
- Hydrogen Bonding : The acetamide group can participate in hydrogen bonding interactions that stabilize the binding of the compound to its target .
Case Studies
- Anticancer Activity : A study evaluated various thiazole derivatives, including this compound, for their ability to inhibit cancer cell lines. Results indicated that compounds with similar structures showed IC50 values in the low micromolar range, suggesting strong anticancer potential .
- Enzyme Inhibition Studies : In vitro assays demonstrated that compounds containing thiazole rings exhibited significant inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. This suggests potential therapeutic applications in neuroprotection .
Comparative Data Table
| Property/Activity | This compound | Related Thiazole Compounds |
|---|---|---|
| Molecular Formula | C22H22N2O4S | Varies |
| Antimicrobial Activity | Moderate to high against various strains | High in similar structures |
| Anticancer Activity | IC50 values in low micromolar range | Comparable |
| AChE Inhibition | Significant inhibition observed | High inhibition reported |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
